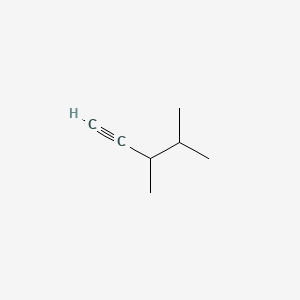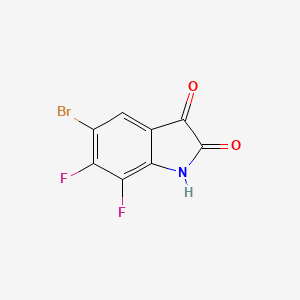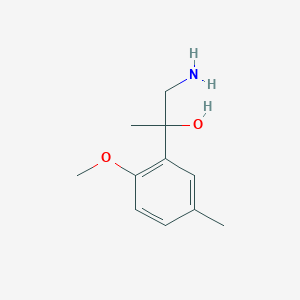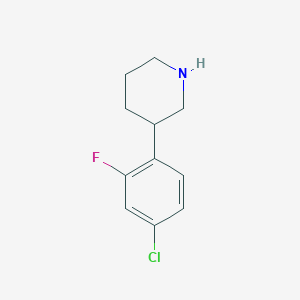
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of bromine atoms attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of bromine atoms makes these compounds highly reactive and useful as intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of similar compounds involves using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with high purity.
Industrial Production Methods
Industrial production methods for bromobenzene derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, forming aryllithium species, which are useful intermediates in coupling reactions.
Oxidation: Similar compounds undergo oxidation to form products like 4′-bromoacetophenone.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like organolithium compounds are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) with a catalyst such as iron(III) bromide (FeBr₃).
Major Products Formed
Nucleophilic Substitution: Aryllithium compounds.
Oxidation: Products like 4′-bromoacetophenone.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene has several scientific research applications, including:
Medicine: Research into the pharmacological properties of bromobenzene derivatives.
Industry: Used in the production of various chemicals and materials due to its reactivity.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene involves its reactivity due to the presence of bromine atoms. In electrophilic aromatic substitution, the bromine atoms act as leaving groups, allowing the benzene ring to react with electrophiles. The formation of aryllithium intermediates in nucleophilic substitution reactions is another key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the additional bromine atom on the ethyl group.
1-Bromo-4-ethylbenzene: Similar structure but lacks the pentyloxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of a pentyloxy group.
Eigenschaften
Molekularformel |
C13H18Br2O |
|---|---|
Molekulargewicht |
350.09 g/mol |
IUPAC-Name |
1-bromo-4-(2-bromo-1-pentoxyethyl)benzene |
InChI |
InChI=1S/C13H18Br2O/c1-2-3-4-9-16-13(10-14)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
LZIVXVYIAZPVEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(CBr)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
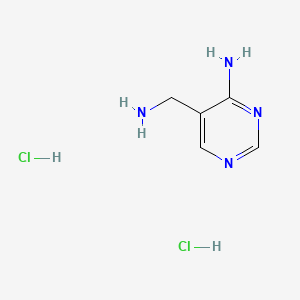


![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
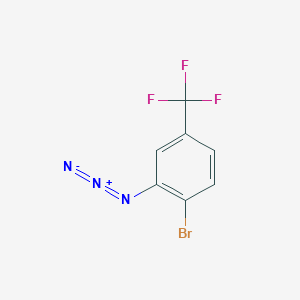


![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
